4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside
Description
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a thioglycoside derivative characterized by a galactopyranose core with a 4-methylphenyl aglycone and a benzylidene acetal protecting the 4,6-hydroxyl groups. The benzylidene group enhances stability and directs regioselective reactions at the 2- and 3-positions, while the thioglycosidic linkage (C–S–C) improves hydrolytic stability compared to O-glycosides, making it valuable in carbohydrate chemistry and drug design .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVGCBDTUPQRQ-AKDAEUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioglycosylation of Galactose Derivatives
The thioglycosylation step introduces the 4-methylphenyl group at the anomeric position. A representative protocol involves:
-
Activation of the glycosyl donor :
-
Coupling with benzaldehyde :
Table 1: Thioglycosylation Reaction Conditions
Benzylidene Acetal Formation
The 4,6-O-benzylidene protective group is installed via acid-catalyzed condensation:
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Acid catalyst selection :
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Workup and isolation :
Table 2: Benzylidene Acetal Formation Efficiency
| Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| pTSA | 50°C | 3 | 87 |
| CSA | 50°C | 8 | 83 |
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography is universally employed:
Spectroscopic Analysis
Table 3: Analytical Data Summary
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 5.52 (acetal proton) | |
| ¹³C NMR | δ 101.2 (anomeric carbon) | |
| IR | 1735 cm⁻¹ (C=O) | |
| Melting Point | 151–153°C |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block and an intermediate in the synthesis of various sugars.
Biology: It plays a role in studying protein-glycan interactions and glycan structures.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is utilized in the production of biochemical reagents and as an intermediate in pharmaceutical research
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Comparison with Similar Compounds
Core Sugar and Protecting Group Variations
Key Observations :
- Sugar Core: Thiogalactopyranosides (e.g., target compound) differ from thioglucopyranosides (e.g., ) in stereochemistry, impacting receptor binding in biological systems.
- Protecting Groups: Benzylidene (target) vs. TBDMS () vs. chlorobenzyl ().
Substituent Modifications
- 4-Methylphenyl vs. 4-Methoxyphenyl: and highlight 4-methoxyphenyl derivatives (e.g., 4-Methoxyphenyl 3-O-benzyl-beta-D-galactopyranoside, CAS 383905-60-0).
- Benzoyl vs. Benzylidene: The 2,3-di-O-benzoyl substitution in 4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside (CAS 323195-40-0) increases molecular weight (C34H30O7S, MW 582.67) and may reduce aqueous solubility compared to non-acylated analogs .
Functional Group Additions
Stability and Reactivity
- Thioglycosides (C–S–C linkage) are more stable under acidic and enzymatic conditions than O-glycosides, making them preferred in prolonged biological assays .
- Benzylidene groups resist hydrolysis under basic conditions but are cleavable via hydrogenolysis, offering orthogonal protection strategies .
Biological Activity
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside (commonly referred to as Methylphenyl-BG) is a synthetic glycoside that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a methylphenyl group and a thiogalactopyranoside moiety, which contribute to its interaction with biological systems.
- Molecular Formula : C20H22O5S
- Molecular Weight : 378.45 g/mol
- CAS Number : 161007-96-1
- Synonyms : 4-Methylphenyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside
The biological activity of Methylphenyl-BG is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect metabolic pathways involving carbohydrates and may have implications for conditions such as diabetes.
Enzyme Inhibition
Methylphenyl-BG has been reported to exhibit inhibitory activity against:
- Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of alpha-glucosidase can lead to reduced glucose absorption in the intestine, making it a target for managing postprandial hyperglycemia.
Antioxidant Activity
The compound demonstrates significant antioxidant properties, which are essential for combating oxidative stress-related diseases. The antioxidant capacity can be measured using various assays such as DPPH and ABTS radical scavenging tests.
Acetylcholinesterase Inhibition
Recent studies have indicated that Methylphenyl-BG may also inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could have potential applications in treating neurodegenerative diseases like Alzheimer's.
Study on Glycosidase Inhibition
In a controlled study, Methylphenyl-BG was evaluated for its ability to inhibit glycosidases involved in carbohydrate metabolism. The results indicated that at concentrations of 10–50 µM, the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent in managing diabetes.
Neuroprotective Effects
Another study explored the neuroprotective effects of Methylphenyl-BG in vitro using neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound led to increased cell viability and reduced markers of oxidative damage, indicating its potential role in neuroprotection.
Q & A
Q. What are the common synthetic routes for preparing 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside, and what reagents are typically employed?
The synthesis typically involves thioglycoside formation via Koenigs-Knorr-type reactions. For example, glycosyl bromides or acetates are reacted with 4-methylthiophenol in the presence of Lewis acids like boron trifluoride etherate (BF₃·Et₂O) to form the thioglycosidic bond. The benzylidene group is introduced using benzaldehyde dimethyl acetal under acidic conditions to protect the 4,6-hydroxyl positions of galactose. Critical reagents include BF₃·Et₂O (activation), benzaldehyde dimethyl acetal (protection), and inert solvents like dichloromethane .
Example Protocol :
- Dissolve galactose penta-acetate in anhydrous CH₂Cl₂.
- Add 4-methylthiophenol and BF₃·Et₂O at 0°C.
- Stir under argon for 24 hours, followed by quenching with triethylamine.
- Purify via column chromatography (hexane/ethyl acetate gradient) .
Q. How does the benzylidene protecting group influence the stability and reactivity of this compound in enzymatic assays?
The 4,6-O-benzylidene group enhances stability by locking the galactopyranose ring into a rigid chair conformation, reducing unwanted hydrolysis. This conformation also directs enzymatic cleavage to specific positions (e.g., β-galactosidase activity at the anomeric center). In assays, the group ensures regioselectivity, making the compound ideal for studying enzyme-substrate interactions without interference from secondary hydroxyl groups .
Key Data :
| Property | Value/Effect |
|---|---|
| Conformational Rigidity | Prevents 4,6-OH participation |
| Enzymatic Specificity | Targets anomeric thioglycosidic bond |
| Stability in Solution | Resists hydrolysis at pH 4–8 |
Advanced Research Questions
Q. What strategies are effective for selective deprotection of the benzylidene group during oligosaccharide synthesis?
Selective removal of the benzylidene group is achieved via acid-catalyzed hydrolysis. Use 80% acetic acid at 60°C for 2–4 hours, which cleaves the acetal without affecting other protecting groups (e.g., acetyl or benzyl). For acid-sensitive substrates, catalytic hydrogenolysis with Pd/C in ethanol/THF (1:1) at 40 psi H₂ can be employed .
Optimization Tips :
Q. How can X-ray crystallography resolve contradictions in the anomeric configuration of thiogalactopyranoside derivatives?
Discrepancies in reported anomeric configurations (α vs. β) often arise from misassignment of NMR data. Single-crystal X-ray diffraction provides unambiguous confirmation. For example, in a related compound, crystallography revealed that the 4-methoxyphenyl group adopted an α-configuration, contradicting prior NMR-based claims of β-anomer formation. Key metrics include bond angles (C1-S-Caryl ≈ 100°) and torsional parameters (ΦH = −60° to −90° for α-configuration) .
Case Study :
- Reported Conflict : Optical rotation data suggested β-configuration ( D +120°).
- X-ray Resolution : Confirmed α-configuration via C1-S-Caryl bond geometry .
Q. What methodological considerations are critical when designing glycosylation reactions using this compound as a donor substrate?
Key factors include:
- Activation Method : Use NIS/TfOH or methyl triflate for "armed" thioglycosides (electron-donating 4-methylphenyl group enhances reactivity).
- Solvent System : Anhydrous CH₂Cl₂ or toluene with molecular sieves (4Å) to scavenge water.
- Temperature : −40°C to 0°C to minimize side reactions (e.g., aglycone transfer).
- Monitoring : Quench aliquots with triethylamine and analyze by MALDI-TOF MS for oligosaccharide formation .
Example Glycosylation Protocol :
- Activate 1.2 equiv donor with 1.5 equiv NIS and 0.2 equiv TfOH in CH₂Cl₂.
- Add acceptor (1.0 equiv) dissolved in CH₂Cl₂ at −20°C.
- Stir for 2 hours, then quench with NaHCO₃.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Yield variations (40–85%) often stem from differences in glycosylation conditions. For example, excess BF₃·Et₂O (>3 equiv) can lead to thioglycoside decomposition, reducing yields. Reproducibility requires strict control of:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
